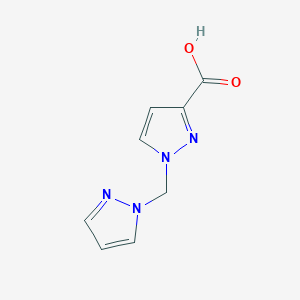

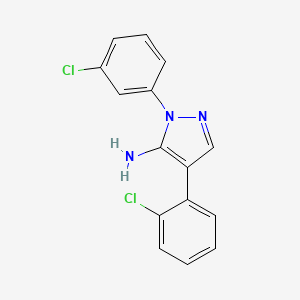

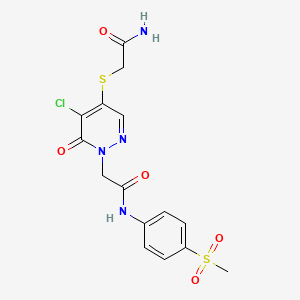

![molecular formula C22H22FN5OS B2481251 5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-10-4](/img/structure/B2481251.png)

5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including key steps such as the regiospecific displacement of functional groups and intramolecular cyclization reactions. For instance, the synthesis of similar fluorinated piperazine derivatives has been described through processes involving nucleophilic substitution reactions, followed by cyclization to form the desired heterocyclic core structure (Chu, 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including triazole and thiazole, which are known for their potential biological activity. The fluorophenyl group attached through a piperazine linker may significantly impact the molecule's physicochemical properties and biological activity. Structural characterization techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the precise arrangement of atoms within these complex molecules (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds containing triazole and thiazole rings participate in various chemical reactions, contributing to their chemical diversity and potential as pharmaceutical intermediates. These reactions include nucleophilic substitutions, cyclization, and condensation reactions, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities (Mermer et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and development. The presence of fluorine atoms often affects the compound's lipophilicity and metabolic stability, which are critical parameters in drug design (Gündoğdu et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under physiological conditions, and potential for bioactivation, are directly influenced by the compound's heterocyclic framework. These properties are essential for understanding the compound's behavior in biological systems and its mechanism of action at the molecular level (Dolzhenko et al., 2008).

Applications De Recherche Scientifique

Antimicrobial Activities

Several studies have focused on the synthesis of triazole derivatives, including compounds structurally related to 5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and their evaluation as antimicrobial agents. These compounds have been shown to possess good to moderate activities against a range of test microorganisms, highlighting their potential in antimicrobial therapy.

Synthesis and Antimicrobial Evaluation : A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and assessed their antimicrobial activities. The findings indicated that some synthesized compounds exhibited good or moderate activities against tested microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Piperazine-Azole-Fluoroquinolone Hybrids : Research by Mermer et al. (2019) on piperazine-azole-fluoroquinolone hybrids demonstrated their effective antimicrobial activity, particularly against Gram-negative bacteria. This study underlines the role of structural modification in enhancing the antimicrobial efficacy of triazole derivatives (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).

Potential Mechanisms of Action

The mechanism of action for these compounds varies but includes inhibition of critical bacterial enzymes and disruption of microbial cell wall synthesis. The molecular docking studies conducted alongside the synthesis efforts provide insights into how these compounds might interact with bacterial targets to exert their antimicrobial effects.

- Molecular Docking Studies : The fluoroquinolone-azole-piperazine hybrids synthesized by Mermer et al. (2019) not only displayed significant antimicrobial activity but also exhibited excellent DNA gyrase inhibition, a crucial enzyme for bacterial DNA replication. Molecular docking studies further elucidated their potential mode of interaction with bacterial targets, highlighting a promising avenue for developing new antimicrobial therapies (Mermer et al., 2019).

Propriétés

IUPAC Name |

5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-3-2-4-8-16)27-13-11-26(12-14-27)18-10-6-5-9-17(18)23/h2-10,19,29H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUUODRPCFTKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

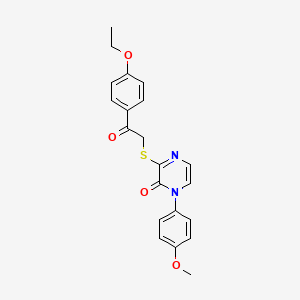

![1H-imidazo[4,5-g]quinoxaline-6,7-diol](/img/structure/B2481176.png)

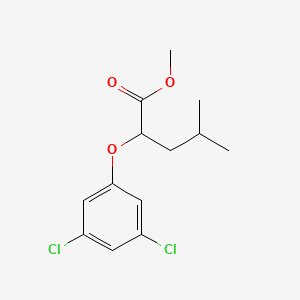

![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)

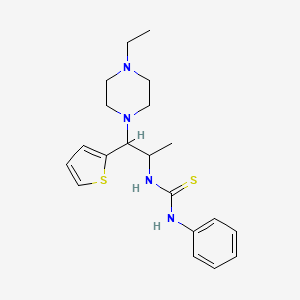

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)